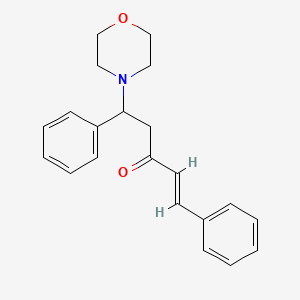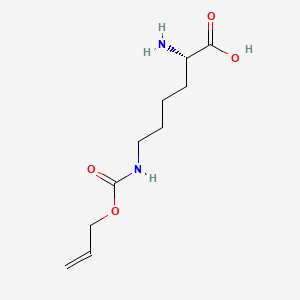
H-Lys(aloc)-OH
Overview
Description
H-Lys(aloc)-OH, also known as N-α-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The allyloxycarbonyl (aloc) group can be selectively removed under mild conditions, making it a valuable tool in the field of organic chemistry.
Mechanism of Action
Target of Action
H-LYS(ALOC)-OH, also known as N6-((allyloxy)carbonyl)-L-lysine, (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid, or H-Lys(Alloc)-OH, is a derivative of the essential amino acid lysine
Mode of Action
It’s known that the alloc group (allyloxycarbonyl) is a commonly used protective group in peptide synthesis . It can be selectively removed in the presence of other protecting groups, allowing for the controlled modification of the peptide .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at 2-8°C, suggesting that it may be sensitive to temperature .
Biochemical Analysis
Biochemical Properties
N6-((allyloxy)carbonyl)-L-lysine plays a role in biochemical reactions, particularly in the formation of peptide bonds. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . The nature of these interactions involves the formation and breaking of covalent bonds during the enzymatic reactions.
Cellular Effects
The effects of N6-((allyloxy)carbonyl)-L-lysine on cells are largely dependent on its role in protein synthesis and modification. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism through its involvement in the synthesis or modification of proteins that play roles in these processes .
Molecular Mechanism
At the molecular level, N6-((allyloxy)carbonyl)-L-lysine exerts its effects through its involvement in protein synthesis and modification. It can bind to enzymes such as HDACs, influencing their activity . Changes in gene expression can also occur as a result of the proteins synthesized or modified with the involvement of this compound.
Metabolic Pathways
N6-((allyloxy)carbonyl)-L-lysine is involved in the metabolic pathways related to protein synthesis and modification. It interacts with enzymes such as HDACs in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(aloc)-OH typically involves the protection of the amino group of lysine with the allyloxycarbonyl group. This can be achieved through the reaction of lysine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Lys(aloc)-OH undergoes various chemical reactions, including:
Deprotection: The allyloxycarbonyl group can be removed using palladium catalysts under mild conditions.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: Lysine with a free amino group.
Coupling Reactions: Peptides with extended chains.
Substitution Reactions: Substituted lysine derivatives.
Scientific Research Applications
H-Lys(aloc)-OH has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Biology: Employed in the synthesis of peptide-based hydrogels for tissue engineering and drug delivery.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Industry: Applied in the production of biocompatible materials and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-α-Fmoc-L-lysine: Another lysine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-α-Boc-L-lysine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
H-Lys(aloc)-OH is unique due to the selective and mild conditions required for the removal of the allyloxycarbonyl group. This makes it particularly useful in applications where other protecting groups may not be suitable due to harsher deprotection conditions.
Properties
IUPAC Name |
2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPOGGPUVRZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-03-9 | |
| Record name | NSC45852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



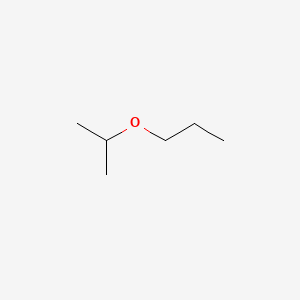
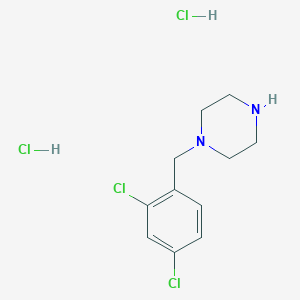

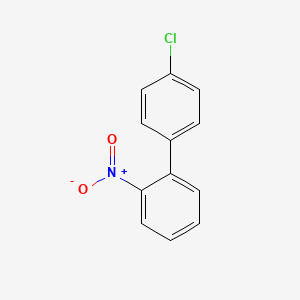




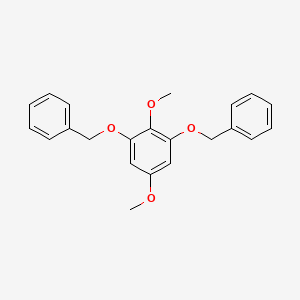
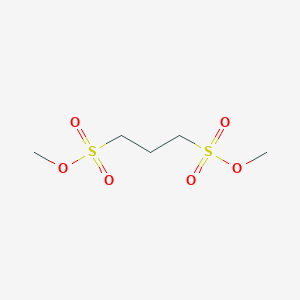
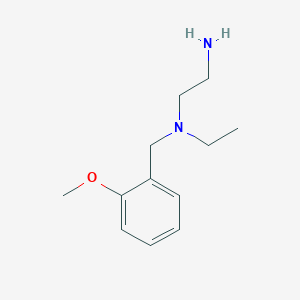
![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)
